N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxyphenethylamine with a suitable cycloheptanone derivative under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds, which can further undergo additional transformations to yield more complex molecules .
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dihydroxyphenyl)ethyl]-2-propenamide: Similar in structure but with different functional groups, leading to distinct chemical properties.
3(5)-Aminopyrazoles: Share the pyrazole core but differ in substituents, affecting their reactivity and applications.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c21-13-8-6-12(7-9-13)10-11-18-17(22)16-14-4-2-1-3-5-15(14)19-20-16/h6-9,21H,1-5,10-11H2,(H,18,22)(H,19,20) |
InChI Key |
RXDVBMZQKWBJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.